N-(2,3-Dimethylphenyl)-4-(2-naphthyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanamide
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Overview
Description
N-(2,3-Dimethylphenyl)-4-(2-naphthyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-4-(2-naphthyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,3-dimethylphenylamine and 2-naphthylacetic acid. These intermediates are then subjected to condensation reactions, cyclization, and amide bond formation under controlled conditions. Common reagents used in these reactions include acyl chlorides, anhydrides, and catalysts like Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-4-(2-naphthyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-Dimethylphenyl)-4-(2-naphthyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
Industrially, this compound may be used in the synthesis of advanced materials, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-4-(2-naphthyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-4-(2-naphthyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanamide can be compared to other amides with similar structural features, such as:
- N-(2,3-Dimethylphenyl)-4-(2-naphthyl)-2,4-dioxobutanamide
- N-(2,3-Dimethylphenyl)-4-(2-naphthyl)-2,4-dioxo-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pentanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
883804-53-3 |
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Molecular Formula |
C30H23NO5 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-naphthalen-2-yl-2,4-dioxo-3-(3-oxo-1H-2-benzofuran-1-yl)butanamide |
InChI |
InChI=1S/C30H23NO5/c1-17-8-7-13-24(18(17)2)31-29(34)27(33)25(28-22-11-5-6-12-23(22)30(35)36-28)26(32)21-15-14-19-9-3-4-10-20(19)16-21/h3-16,25,28H,1-2H3,(H,31,34) |
InChI Key |
PISVECFSJKJLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)C(C2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
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